D-ribulose 1,5-bisphosphate(4-)
Description
Significance in Global Carbon Cycling
The primary role of D-ribulose 1,5-bisphosphate(4-) in global carbon cycling is its function as the substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO. researchgate.netfrontiersin.org This enzyme, considered the most abundant protein in the biosphere, catalyzes the carboxylation of RuBP, a reaction where a molecule of carbon dioxide is attached to RuBP. ncert.nic.incsbsju.edu This initial step of the Calvin-Benson-Bassham (CBB) cycle results in an unstable six-carbon intermediate that immediately splits into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). wikipedia.orgwikipedia.org These 3-PGA molecules are then further processed to generate glucose and other organic molecules, effectively fixing atmospheric carbon into a biologically usable form.
The regeneration of RuBP is a critical part of the Calvin cycle, ensuring the continuous operation of carbon fixation. frontiersin.orgwikipedia.org This regeneration process involves a series of enzymatic reactions that utilize the energy carriers ATP and NADPH, which are products of the light-dependent reactions of photosynthesis. wikipedia.org The efficiency of the entire cycle is not only dependent on the catalytic activity of RuBisCO but also on the regeneration of its substrate, RuBP. nih.gov
Ubiquity Across Photosynthetic and Chemosynthetic Organisms
The importance of D-ribulose 1,5-bisphosphate(4-) is underscored by its widespread presence across a vast array of organisms. It is a fundamental component of the carbon fixation pathway in all photosynthetic eukaryotes, including plants and algae. wikipedia.orgwikipedia.org Furthermore, many photosynthetic bacteria also utilize the Calvin cycle and, consequently, rely on RuBP for carbon assimilation. wikipedia.org
Interestingly, the role of RuBP is not confined to organisms that derive energy from light. It is also found in various chemosynthetic organisms. These organisms, which obtain energy from the oxidation of inorganic compounds, also employ the Calvin cycle to fix carbon dioxide. This highlights the versatility and ancient evolutionary origins of this metabolic pathway and its central metabolite. The presence of RuBP across all domains of life—Bacteria, Archaea, and Eukarya—solidifies its status as a universally critical molecule in carbon metabolism. wikipedia.org
Chemical and Physical Properties of D-ribulose 1,5-bisphosphate(4-)
| Property | Value | Source |
| IUPAC Name | [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate (B84403) | nih.gov |
| Molecular Formula | C₅H₈O₁₁P₂⁴⁻ | nih.gov |
| Molecular Weight | 306.06 g/mol | nih.gov |
| Monoisotopic Mass | 305.95418506 Da | nih.gov |
| Net Charge | -4 | ebi.ac.uk |
| Description | Tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups; major species at pH 7.3. | nih.govebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O11P2-4 |
|---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1 |
InChI Key |
YAHZABJORDUQGO-NQXXGFSBSA-J |
Isomeric SMILES |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
D Ribulose 1,5 Bisphosphate in Carbon Fixation Mechanisms
The Calvin-Benson-Bassham (CBB) Cycle: D-ribulose 1,5-bisphosphate as the Primary CO2 Acceptor
The CBB cycle, also known as the light-independent reactions of photosynthesis, is responsible for the conversion of CO2 into carbohydrates. frontiersin.orgwikipedia.org This cycle is a fundamental process for life on Earth, providing the primary source of organic matter for most ecosystems. frontiersin.org The initial and rate-limiting step of this cycle is the carboxylation of D-ribulose 1,5-bisphosphate. frontiersin.orgnih.gov
Carboxylation Reaction Catalyzed by Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)
The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO, catalyzes the reaction between D-ribulose 1,5-bisphosphate and carbon dioxide. wikipedia.orgwikipedia.org This enzyme is believed to be the most abundant protein on Earth. wikipedia.org The carboxylation of RuBP by RuBisCO is a complex, multi-step process that begins with the enolization of RuBP to form an enediol intermediate. wikipedia.org This intermediate then nucleophilically attacks a molecule of CO2. wikipedia.org The resulting six-carbon intermediate is highly unstable. wikipedia.orgbioninja.com.au
RuBisCO's activity is not limited to carboxylation; it can also catalyze the oxygenation of RuBP, a process known as photorespiration, which competes with carbon fixation. wikipedia.orgwikipedia.org The relative rates of carboxylation and oxygenation are influenced by the concentrations of CO2 and oxygen. wikipedia.org
| Enzyme | Substrates | Product of Carboxylation |
| Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO) | D-ribulose 1,5-bisphosphate, Carbon Dioxide | 2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate |
Formation of 3-Phosphoglycerate (B1209933) from D-ribulose 1,5-bisphosphate
Following its formation, the unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol 1,5-bisphosphate, is rapidly hydrolyzed. wikipedia.org This hydrolysis reaction cleaves the six-carbon molecule into two molecules of the three-carbon compound, 3-phosphoglycerate (3-PGA). wikipedia.orgnih.govwikipedia.org Research has shown that the 3-PGA produced is predominantly the D-isomer (90%), with a smaller amount of the L-isomer (10%) also being formed. capes.gov.brnih.gov These 3-PGA molecules then enter the subsequent reduction phase of the Calvin cycle to be converted into carbohydrates. wikipedia.orgweebly.com
D-ribulose 1,5-bisphosphate Regeneration Pathway
For the Calvin cycle to continue, the D-ribulose 1,5-bisphosphate that is consumed must be regenerated. nih.govwikipedia.org This regeneration phase is a crucial part of the cycle, ensuring a continuous supply of the CO2 acceptor. frontiersin.orgillinois.edu The regeneration of RuBP involves a series of complex enzymatic reactions that convert five molecules of the three-carbon sugar phosphate (B84403), glyceraldehyde-3-phosphate, into three molecules of the five-carbon RuBP. bioninja.com.au This process requires the input of ATP. wikipedia.orgbioninja.com.au
| Enzyme | Substrate | Product | Energy Source |
| Phosphoribulokinase (PRK) | D-ribulose 5-phosphate | D-ribulose 1,5-bisphosphate | ATP |
Interconversion of Pentose (B10789219) Phosphates Preceding D-ribulose 1,5-bisphosphate Synthesis
The D-ribulose 5-phosphate required for the phosphoribulokinase reaction is produced through the interconversion of other five-carbon sugar phosphates (pentose phosphates). frontiersin.orgnih.gov This part of the regeneration pathway ensures that the various pentose phosphates produced during the "sugar shuffle" phase of the Calvin cycle are channeled towards the synthesis of RuBP. youtube.com
One of the key enzymes in this interconversion is ribose-5-phosphate (B1218738) isomerase (RPI). frontiersin.orgnih.gov RPI catalyzes the reversible isomerization between ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P). wikipedia.orgnih.govnih.gov In the context of the Calvin cycle, RPI converts R5P, which is generated from other intermediates in the cycle, into Ru5P. frontiersin.orgproteopedia.org This ensures that the carbon from R5P is made available for the final phosphorylation step to regenerate D-ribulose 1,5-bisphosphate. frontiersin.org RPI is a highly conserved and ubiquitous enzyme, playing a vital role in both the Calvin cycle and the pentose phosphate pathway. wikipedia.orgnih.govnih.gov
Ribulose-5-phosphate Epimerase Activity
Ribulose-5-phosphate epimerase (RPE) is an essential enzyme that functions in the regeneration phase of the Calvin-Benson cycle. frontiersin.orgfrontiersin.orgnih.gov Its primary role is to catalyze the reversible interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). wikipedia.orgnih.gov Both of these five-carbon sugars are necessary precursors for the synthesis of D-ribulose 1,5-bisphosphate (RuBP), the substrate for CO₂ fixation. frontiersin.org
Located in the chloroplast stroma, RPE ensures the correct balance of pentose phosphates required for the cycle's continuation. frontiersin.orgwikipedia.org Specifically, it converts Xu5P, which is generated from other intermediates in the cycle, into Ru5P. wikipedia.org This Ru5P, along with Ru5P produced from ribose-5-phosphate by another enzyme, is then phosphorylated to regenerate RuBP. wikipedia.orgfrontiersin.org The reaction catalyzed by RPE is a crucial step that regulates the flow of carbon within the Calvin cycle. wikipedia.org Studies on Arabidopsis mutants with reduced levels of RPE have shown a decrease in CO₂ fixation capacity, highlighting the enzyme's importance in photosynthesis. frontiersin.orgnih.govresearchgate.net The enzyme belongs to the family of isomerases, specifically epimerases that act on carbohydrates. wikipedia.org
| Feature | Description |
| Enzyme Name | Ribulose-5-phosphate 3-epimerase (RPE) |
| EC Number | 5.1.3.1 |
| Reaction | D-ribulose 5-phosphate ⇌ D-xylulose 5-phosphate |
| Pathway | Calvin-Benson Cycle (Regeneration Phase), Pentose Phosphate Pathway |
| Location | Chloroplast Stroma |
| Function | Catalyzes the interconversion of pentose phosphate epimers, ensuring the supply of Ribulose-5-phosphate for RuBP regeneration. nih.govwikipedia.org |
This table summarizes the key characteristics and function of Ribulose-5-phosphate Epimerase in the context of the Calvin cycle.
The mechanism of RPE involves the formation of a metal-stabilized enediolate intermediate to facilitate the change in stereochemistry at the third carbon atom. wikipedia.orgebi.ac.uk In humans and other organisms, this enzyme also plays a role in the non-oxidative phase of the pentose phosphate pathway. wikipedia.orgnih.gov
Energetic Requirements for D-ribulose 1,5-bisphosphate Regeneration
The regeneration of D-ribulose 1,5-bisphosphate (RuBP) from glyceraldehyde-3-phosphate (G3P) is an energy-intensive process that consumes the ATP and NADPH produced during the light-dependent reactions of photosynthesis. wikipedia.orgkhanacademy.org This final phase of the Calvin cycle is critical for sustaining carbon fixation. wikipedia.org For every three molecules of CO₂ fixed, six molecules of G3P are produced. wikipedia.org Of these, one G3P molecule exits the cycle as a net product, while the other five G3P molecules, containing a total of 15 carbon atoms, are utilized to regenerate three molecules of the five-carbon RuBP. wikipedia.org
This complex series of reactions involves several enzymes and intermediates. The final step in the regeneration pathway is the phosphorylation of ribulose-5-phosphate (Ru5P) to RuBP, a reaction catalyzed by the enzyme phosphoribulokinase (PRK). wikipedia.orgfrontiersin.org This specific step requires one molecule of ATP for each molecule of Ru5P phosphorylated. wikipedia.orgconductscience.com
| Process | ATP Consumed | NADPH Consumed |
| Reduction of 3-PGA (per 3 CO₂ fixed) | 6 | 6 |
| Regeneration of RuBP (per 3 CO₂ fixed) | 3 | 0 |
| Total per 3 CO₂ (1 net G3P) | 9 | 6 |
| Total per 1 Glucose (6 CO₂ fixed) | 18 | 12 |
This table details the energy, in the form of ATP and NADPH, required for the different phases of the Calvin cycle leading to and including the regeneration of D-ribulose 1,5-bisphosphate.
D Ribulose 1,5 Bisphosphate in Photorespiratory Metabolism
Oxygenase Activity of RuBisCO Towards D-ribulose 1,5-bisphosphate
The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO, is central to photosynthetic carbon assimilation, catalyzing the fixation of atmospheric carbon dioxide (CO2) onto D-ribulose 1,5-bisphosphate (RuBP). nih.govyoutube.com However, RuBisCO also exhibits a competing oxygenase activity, particularly when CO2 concentrations are low and oxygen (O2) concentrations are high. globalscienceresearchjournals.orgnih.gov This oxygenase function initiates a metabolic pathway known as photorespiration. khanacademy.orgnih.gov
The dual nature of RuBisCO, acting as both a carboxylase and an oxygenase, is a consequence of the chemical properties of its active site and the gaseous substrates. youtube.comyoutube.com While the carboxylation reaction is the productive pathway leading to carbon fixation, the oxygenation reaction is considered wasteful as it results in a net loss of previously fixed carbon and consumes energy. wikipedia.orgchegg.com Under typical atmospheric conditions, the oxygenation of RuBP can account for a significant portion of RuBisCO's activity, sometimes leading to a substantial reduction in photosynthetic efficiency in C3 plants. nih.govillinois.edu
Production of 2-Phosphoglycolate (B1263510) and 3-Phosphoglycerate (B1209933)
The oxygenase activity of RuBisCO involves the addition of molecular oxygen to D-ribulose 1,5-bisphosphate. wikipedia.org This reaction cleaves the five-carbon RuBP molecule into two distinct products: one molecule of 3-phosphoglycerate (3-PGA), a three-carbon compound, and one molecule of 2-phosphoglycolate, a two-carbon compound. globalscienceresearchjournals.orgnih.govwikipedia.orgillinois.edu
3-PGA is a standard intermediate of the Calvin cycle and can be directly utilized in the pathway to regenerate RuBP and synthesize sugars. khanacademy.orgwikipedia.orgwikipedia.org In contrast, 2-phosphoglycolate is a metabolically inhibitory compound that cannot directly enter the Calvin cycle. nih.govwikipedia.orgnih.gov Its accumulation can be toxic to the cell, as it inhibits several key enzymes involved in photosynthetic carbon fixation. wikipedia.orgnih.gov Therefore, the production of 2-phosphoglycolate necessitates a salvage pathway to convert it into a useful metabolite. wikipedia.orgbyjus.com This salvage pathway is the core of photorespiration. wikipedia.org
| Reactant | Enzyme | Products |
| D-ribulose 1,5-bisphosphate + O2 | RuBisCO (oxygenase activity) | 1 x 3-Phosphoglycerate (3-PGA) 1 x 2-Phosphoglycolate |
Metabolic Salvage Pathways for 2-Phosphoglycolate
The 2-phosphoglycolate produced from the oxygenase activity of RuBisCO is metabolically salvaged through a complex and energy-intensive pathway known as photorespiration. wikipedia.orgillinois.edu This pathway involves a series of enzymatic reactions that occur across three different cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. globalscienceresearchjournals.orgoup.comnih.gov The primary goal of this salvage operation is to convert the toxic 2-phosphoglycolate into a metabolite that can re-enter the Calvin cycle, thereby recovering some of the carbon that would otherwise be lost. khanacademy.org
Several variations of the 2-phosphoglycolate salvage pathway exist across different organisms. nih.govnih.gov In plants, the most well-characterized route is the C2 cycle. nih.gov Other pathways, such as the glycerate pathway and the malate (B86768) cycle, have been identified in bacteria and offer alternative routes for metabolizing 2-phosphoglycolate. nih.govnih.govpnas.org
Recirculation of Carbon to D-ribulose 1,5-bisphosphate
In the photorespiratory pathway of plants, two molecules of 2-phosphoglycolate are ultimately converted into one molecule of 3-phosphoglycerate, which can then re-enter the Calvin cycle to regenerate D-ribulose 1,5-bisphosphate. khanacademy.orgillinois.edu This process, however, results in the loss of one carbon atom as CO2 for every two molecules of 2-phosphoglycolate that enter the pathway. khanacademy.org
The key steps in this conversion are as follows:
In the chloroplast, 2-phosphoglycolate is dephosphorylated to glycolate. globalscienceresearchjournals.orgnih.gov
Glycolate is then transported to the peroxisome, where it is oxidized to glyoxylate (B1226380) and then aminated to form the amino acid glycine (B1666218). globalscienceresearchjournals.orgkhanacademy.org
Glycine moves to the mitochondrion, where two molecules of glycine are converted into one molecule of the amino acid serine, releasing a molecule of CO2 and ammonia (B1221849) in the process. globalscienceresearchjournals.orgkhanacademy.org
Serine returns to the peroxisome and is converted to glycerate. khanacademy.org
Finally, glycerate is transported back to the chloroplast and phosphorylated to form 3-phosphoglycerate, which can then be used to regenerate RuBP in the Calvin cycle. khanacademy.orgnih.gov
This intricate pathway salvages three out of the four carbon atoms from the initial two molecules of 2-phosphoglycolate, with the fourth carbon being lost as CO2. khanacademy.org
Energetic Costs of Photorespiratory D-ribulose 1,5-bisphosphate Oxygenation
The salvage of 2-phosphoglycolate through the photorespiratory pathway is an energetically expensive process. illinois.eduresearchgate.netnih.gov For every two molecules of 2-phosphoglycolate that are salvaged, there is a net consumption of ATP and reducing equivalents (in the form of NADH or Fd). wikipedia.orgillinois.edu
| Process | ATP Consumed | NADH/Fd Consumed |
| Regeneration of RuBP from 2 PG and 3-PGA | 3.5 | 2 |
| Refixation of deaminated amino group | 1 | 1 (Fd) |
| Total per RuBisCO oxygenation | ~3.5 | ~2 |
Table adapted from research on the energetic costs of photorespiration. illinois.edu
Physiological Implications of Photorespiration and D-ribulose 1,5-bisphosphate Oxygenation
Photorespiration, initiated by the oxygenation of D-ribulose 1,5-bisphosphate, has significant physiological implications for plants. khanacademy.orgwikipedia.orgbyjus.com While often viewed as a wasteful process that reduces the efficiency of photosynthesis, it is also considered an essential pathway for C3 plants, particularly under certain environmental conditions. illinois.eduresearchgate.netnih.gov
One of the primary consequences of photorespiration is a reduction in photosynthetic output. wikipedia.org The competitive inhibition of RuBisCO by O2 and the subsequent loss of fixed carbon as CO2 during the salvage pathway can decrease the net rate of carbon assimilation. chegg.com This effect is particularly pronounced under conditions of high temperature and low CO2, which favor the oxygenase activity of RuBisCO. wikipedia.orgbyjus.com It has been estimated that photorespiration can decrease yields in C3 crops like soybean and wheat by a substantial margin. illinois.eduillinois.edu
Regulation of D Ribulose 1,5 Bisphosphate Metabolism and Pool Size
Regulation of RuBisCO Activity by D-ribulose 1,5-bisphosphate
D-ribulose 1,5-bisphosphate itself plays a significant role in regulating the activity of RuBisCO, the enzyme that catalyzes the initial step of carbon fixation. wikipedia.orgoup.com This regulation occurs through several interconnected mechanisms, including tight-binding inhibition, the action of RuBisCO activase, and the influence of activating ligands like carbon dioxide (CO2) and magnesium ions (Mg2+).
Tight-binding Inhibition of Uncarbamylated RuBisCO by D-ribulose 1,5-bisphosphate
In its uncarbamylated state, meaning when it is not activated by CO2, RuBisCO can tightly bind to its substrate, D-ribulose 1,5-bisphosphate. oup.comnih.gov This binding is non-catalytic and effectively inhibits the enzyme by preventing its carbamylation, a necessary step for its activation. wikipedia.orgnih.gov This inhibitory complex is particularly relevant in the dark when the regeneration of RuBP ceases, and any remaining RuBP can bind to and inactivate RuBisCO. youtube.com The binding of RuBP to the uncarbamylated enzyme creates a stable, inactive state that hinders the rapid activation of RuBisCO upon illumination. nih.gov
Some plant species also produce other tight-binding inhibitors, such as 2-carboxyarabinitol 1-phosphate (CA1P), which further regulates RuBisCO activity in response to light. nih.govnih.govnih.gov Like RuBP, CA1P binds tightly to the carbamylated active site of RuBisCO, inhibiting its function. nih.govnih.gov
RuBisCO Activase-mediated Release of D-ribulose 1,5-bisphosphate
The enzyme RuBisCO activase is essential for overcoming the inhibition caused by the binding of RuBP to uncarbamylated RuBisCO. nih.govnih.govyoutube.com This ATP-dependent motor protein facilitates the release of RuBP and other inhibitory sugar-phosphates from the active site of RuBisCO. oup.comnih.gov By promoting the dissociation of the inhibitory RuBP, RuBisCO activase allows for the carbamylation of the active site, thereby preparing the enzyme for catalysis. nih.govyoutube.com The activity of RuBisCO activase is itself regulated, ensuring that RuBisCO is activated in the light and remains inactive in the dark to prevent wasteful ATP hydrolysis. nih.gov In some plants, RuBisCO activase also promotes the release of other tight-binding inhibitors like CA1P. youtube.comnih.gov
Influence of Activating Ligands (CO2, Mg2+) on D-ribulose 1,5-bisphosphate Interaction
The activation of RuBisCO is a synergistic process involving the binding of both CO2 and a magnesium ion (Mg2+) to a specific lysine (B10760008) residue within the enzyme's active site, a process known as carbamylation. nih.govebi.ac.uk This carbamylation is a prerequisite for catalytic activity. nih.gov The presence of CO2 and Mg2+ not only activates the enzyme but also influences its interaction with RuBP. nih.govresearchgate.net
When RuBisCO is carbamylated, it is primed for the carboxylation of RuBP. However, the binding of RuBP to the uncarbamylated form of the enzyme blocks the access of CO2 and Mg2+ to the active site, thus preventing activation. wikipedia.org The concentration of CO2 and Mg2+ in the chloroplast stroma increases in the light due to photosynthetic activity, which favors the carbamylation of RuBisCO and subsequent catalytic activity. csun.edu Molecular dynamics simulations suggest that RuBisCO binds CO2 more strongly than O2, and residues in the small subunit may act as a "reservoir" for CO2, guiding it towards the active site. researchgate.net
The interaction of Mg2+ with RuBisCO has been shown to be concentration-dependent. Low concentrations of Mg2+ enhance RuBisCO activity, while high concentrations can be inhibitory. nih.govresearchgate.net This suggests a fine-tuned regulation of enzyme activity by stromal Mg2+ levels. Studies have shown that Mg2+ binds directly to RuBisCO without altering its secondary structure, indicating that the enhancement of activity is due to subtle conformational changes in the active site. nih.govresearchgate.net
| Activating Ligand | Effect on RuBisCO | Influence on RuBP Interaction |
| CO2 | Essential for carbamylation of the active site, leading to activation. nih.gov | Carbamylation is necessary for the catalytic binding of RuBP. Uncarbamylated RuBisCO binds RuBP non-catalytically, leading to inhibition. wikipedia.org |
| Mg2+ | Stabilizes the carbamylated state of RuBisCO and is crucial for catalytic activity. ebi.ac.uk | The binding of Mg2+ influences the kinetics of RuBisCO, with low concentrations enhancing activity and high concentrations being inhibitory. nih.govresearchgate.net |
Control of D-ribulose 1,5-bisphosphate Regeneration Enzyme Activities
The regeneration of D-ribulose 1,5-bisphosphate is a critical part of the Calvin-Benson-Bassham cycle, ensuring a continuous supply of the CO2 acceptor molecule. wikipedia.orgwikipedia.org This process involves a series of enzymatic reactions, and the regulation of these enzymes is vital for maintaining the appropriate pool size of RuBP. A key regulatory point in this pathway is the enzyme phosphoribulokinase (PRK). wikipedia.orgnih.gov
Phosphoribulokinase Regulation
Phosphoribulokinase (PRK) catalyzes the final step in the regeneration of RuBP, the ATP-dependent phosphorylation of ribulose 5-phosphate (RuP) to form RuBP. wikipedia.orgnih.gov The activity of PRK is tightly regulated to coordinate the rate of RuBP regeneration with the rate of its consumption by RuBisCO. This regulation occurs through various mechanisms, most notably redox-dependent modulation.
In eukaryotic photosynthetic organisms, PRK activity is primarily regulated by the ferredoxin-thioredoxin system. nih.govoup.com This system links the light-dependent electron transport chain to the activation of key Calvin cycle enzymes. wikipedia.orgnih.gov In the light, photosynthetically reduced ferredoxin transfers electrons to thioredoxin via ferredoxin-thioredoxin reductase. nih.gov Reduced thioredoxin, in turn, reduces and activates PRK by cleaving a regulatory disulfide bond between two cysteine residues. oup.comnih.gov
In the dark, PRK is oxidized and inactivated. oup.com This light-dark regulation ensures that RuBP is only synthesized when there is sufficient ATP and reducing power (NADPH) from the light reactions to support carbon fixation. wikipedia.org The thioredoxin system is a complex network in plants, with different types of thioredoxins exhibiting some specificity for their target enzymes. pnas.org For instance, f-type and m-type thioredoxins have been shown to be involved in the activation of chloroplast enzymes. oup.compnas.org Recent research also suggests that certain thioredoxins and thioredoxin-like proteins can act as oxidation factors, contributing to the deactivation of enzymes like PRK in the dark. nih.govresearchgate.net
| Regulatory Factor | Mechanism of Action on PRK |
| Thioredoxin (reduced) | Reduces a regulatory disulfide bond on PRK, leading to its activation. oup.comnih.gov |
| Thioredoxin (oxidized)/Thioredoxin-like proteins | Oxidize the regulatory sulfhydryl groups on PRK, leading to its inactivation. nih.govresearchgate.net |
Metabolite-based Inhibition
The activity of enzymes central to RuBP metabolism is finely tuned by various metabolites, ensuring a balanced flux through the Calvin-Benson cycle and preventing the wasteful accumulation of intermediates. One of the primary regulatory points is the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) itself. While RuBP is its substrate, it can also act as an inhibitor of decarbamylated RuBisCO. nih.gov Other sugar phosphate (B84403) derivatives, often resulting from the complex reaction chemistry of RuBisCO, can also act as inhibitors. oup.com For instance, xylulose-1,5-bisphosphate (B91071) (XuBP) is a known inhibitor that can bind to RuBisCO's catalytic sites, preventing its activity. oup.com The cell has mechanisms to mitigate this inhibition, such as the enzyme XuBPase, which dephosphorylates XuBP. oup.com
Furthermore, the activities of other Calvin-Benson cycle enzymes are modulated by metabolites, acting as either inhibitors or stimulators to the adjacent enzymes in the pathway. nih.gov For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity can be regulated by its substrate, 1,3-bisphosphoglycerate, as well as by NADP(H) and ATP. nih.gov This intricate network of metabolite-based regulation ensures that the cycle operates efficiently and in coordination with the light-dependent reactions of photosynthesis.
Supramolecular Complex Formation (GAPDH/CP12/PRK)
A key regulatory mechanism in the dark or under low light conditions involves the formation of a supramolecular complex consisting of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), phosphoribulokinase (PRK), and a small regulatory protein called CP12. nih.govnih.govfrontiersin.org This complex formation leads to the transient inactivation of both GAPDH and PRK, which are crucial enzymes in the regenerative phase of the Calvin-Benson cycle. frontiersin.orgresearchgate.net
The assembly of this ternary complex is a sequential process. pnas.org In an oxidizing environment, characteristic of dark conditions, CP12 binds to GAPDH, which in turn facilitates the binding of PRK. pnas.org The formation of this complex is also influenced by the ratio of NAD to NADP; NAD promotes complex formation, while NADP favors its dissociation. nih.govnih.gov Within the complex, the enzymatic activities of both GAPDH and PRK are significantly inhibited. nih.gov For instance, the NADPH-dependent activity of GAPDH can be inhibited by as much as 80% when it is part of the complex. nih.gov
Upon illumination, the complex dissociates, releasing the active enzymes. nih.gov This dissociation is triggered by the reduction of CP12 and PRK by thioredoxins, as well as by the presence of molecules like NADP, 1,3-bisphosphoglycerate, and ATP. nih.gov This reversible formation and dissociation of the GAPDH/CP12/PRK complex provides a rapid and efficient switch to regulate the Calvin-Benson cycle in response to light-dark transitions, preventing futile cycling of metabolites. frontiersin.orgpnas.org
Regulation of Ribose-5-phosphate (B1218738) Isomerase and Ribulose-5-phosphate Epimerase
Ribose-5-phosphate isomerase (RPI) and ribulose-5-phosphate epimerase (RPE) are essential enzymes in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP) and the regenerative phase of the Calvin-Benson cycle. nih.gov They catalyze the interconversion of ribose-5-phosphate and xylulose-5-phosphate into ribulose-5-phosphate, the precursor for RuBP synthesis. nih.govwikipedia.org
The regulation of these enzymes is crucial for maintaining carbon homeostasis and providing the necessary precursors for nucleotide biosynthesis. nih.gov While the oxidative phase of the PPP is primarily regulated by the NADP+/NADPH ratio through the inhibition of glucose-6-phosphate dehydrogenase by NADPH, the non-oxidative phase, including RPI and RPE, adapts to the cell's metabolic needs. libretexts.orgyoutube.com When there is a high demand for nucleotide synthesis, the pathway favors the production of ribose-5-phosphate. libretexts.org Conversely, when the cell requires more NADPH for processes like fatty acid synthesis, the intermediates of the non-oxidative phase can be recycled back into the glycolytic pathway. youtube.com
The activities of RPI and RPE are influenced by the concentrations of their substrates and products, ensuring a dynamic balance between the different metabolic fates of pentose phosphates. nih.gov This regulation helps to connect the PPP with glycolysis and other metabolic pathways, placing it in a central position within the cellular metabolic network. nih.gov
Environmental and Physiological Factors Affecting D-ribulose 1,5-bisphosphate Levels
Light Intensity and Quality
Light is a primary driver of photosynthesis, and its intensity and quality have a profound impact on RuBP levels. An increase in light intensity generally leads to a higher rate of RuBP regeneration due to the increased production of ATP and NADPH from the light-dependent reactions. nih.govwikipedia.org However, the response of the RuBP pool size to changes in light intensity is complex.
Under low light conditions, the rate of RuBP regeneration can become the limiting factor for photosynthesis. nih.gov Studies on Xanthium strumarium have shown that a sudden decrease in light intensity causes a rapid drop in RuBP concentration, indicating that its regeneration rate is limiting. nih.gov Conversely, in some C4 plants like Amaranthus retroflexus, the RuBP pool size can decline with reduced light intensity, except within a specific range where RuBisCO activity becomes light-dependent. nih.gov In alfalfa seedlings, increased light intensity has been shown to upregulate the genes for Calvin cycle enzymes, leading to enhanced photosynthetic capacity and carbohydrate accumulation. nih.govresearchgate.net
The following table summarizes the effect of light intensity on RuBP and related parameters in different plant species:
| Plant Species | Light Condition Change | Effect on RuBP Pool Size | Reference |
| Xanthium strumarium | High to low intensity | Rapid decrease | nih.gov |
| Amaranthus retroflexus | Decreasing intensity | General decline, with exceptions | nih.gov |
| Zea mays | Decreasing intensity | Light-dependent below 350 µmol m⁻² s⁻¹ | nih.gov |
| Alfalfa | Increasing intensity | Increased carbon assimilation | nih.gov |
CO2 and O2 Concentrations
The atmospheric concentrations of carbon dioxide (CO₂) and oxygen (O₂) directly influence the catalytic activity of RuBisCO and, consequently, the pool size of RuBP. RuBisCO can catalyze both the carboxylation of RuBP (leading to carbon fixation) and its oxygenation (leading to photorespiration). wikipedia.orgglobalscienceresearchjournals.org
An increase in the atmospheric CO₂ concentration generally leads to a higher rate of carboxylation, which can result in a decrease in the RuBP pool size as it is consumed more rapidly. nih.gov Conversely, low CO₂ levels can lead to an accumulation of RuBP if its regeneration rate exceeds its consumption. However, prolonged exposure to high CO₂ can also lead to a downregulation of RuBisCO expression and activity in some plants, which would then affect RuBP levels. nih.gov
High O₂ concentrations promote the oxygenase activity of RuBisCO, initiating the process of photorespiration. taylorandfrancis.com This process consumes RuBP and releases CO₂, reducing the net efficiency of photosynthesis. wikipedia.org The ratio of O₂ to CO₂ is a critical determinant of whether RuBisCO acts as a carboxylase or an oxygenase. taylorandfrancis.com Therefore, conditions that favor a high O₂/CO₂ ratio, such as high temperatures and stomatal closure in hot, dry conditions, will increase photorespiration and affect the RuBP pool. wikipedia.org
The following table illustrates the general effects of CO₂ and O₂ concentrations on RuBP metabolism:
| Gas Concentration | Effect on RuBisCO Activity | Impact on RuBP Pool | Reference |
| High CO₂ | Increased carboxylation | Potential decrease | nih.gov |
| Low CO₂ | Decreased carboxylation | Potential increase | nih.gov |
| High O₂ | Increased oxygenation (photorespiration) | Decrease | taylorandfrancis.com |
Temperature Effects
Temperature is a critical environmental factor that affects the rates of all enzymatic reactions, including those involved in RuBP metabolism. Moderately elevated temperatures can inhibit the activation of RuBisCO, an effect mediated by RuBisCO activase. nih.govnih.gov This inhibition of RuBisCO activation can lead to an increase in the RuBP pool size, as its consumption is slowed down while its regeneration may not be as severely affected. nih.gov
Temperature also affects the relative solubilities of CO₂ and O₂, which in turn influences the specificity of RuBisCO. researchgate.netnih.gov As temperature increases, the solubility of CO₂ decreases more than that of O₂, favoring the oxygenase reaction and increasing photorespiration. researchgate.netnih.gov
The table below summarizes the varied effects of temperature on RuBP levels in different plants:
| Plant Species | Temperature Change | Effect on RuBP Pool Size | Reference |
| Cotton, Wheat | Increasing above optimum | Increase | nih.gov |
| Sweet Potato | Increasing | Decrease | nih.gov |
| General | Low temperature | Decrease | stackexchange.com |
Enzymatic Mechanisms Involving D Ribulose 1,5 Bisphosphate
Catalytic Mechanism of RuBisCO with D-ribulose 1,5-bisphosphate
Enolization of D-ribulose 1,5-bisphosphate as a Key Intermediate
The catalytic cycle of RuBisCO commences with the binding of RuBP to the active site of the enzyme. Following this, a crucial step known as enolization occurs. wikipedia.org This process involves the abstraction of a proton from the C3 carbon of RuBP, facilitated by a basic residue in the active site, leading to the formation of a highly reactive enediol or enediolate intermediate. youtube.comnih.gov This intermediate is stabilized by a magnesium ion (Mg²⁺) coordinated within the active site. youtube.com The formation of this enediol intermediate is a critical prerequisite for the subsequent addition of either CO₂ or O₂. nih.gov
Distinct Carboxylation and Oxygenation Reaction Pathways
The enediol intermediate of RuBP can react with either CO₂ in the carboxylation pathway or with O₂ in the oxygenation pathway. mdpi.comresearchgate.net
Carboxylation: In the presence of CO₂, the enediol intermediate attacks the carbon atom of the CO₂ molecule. youtube.com This results in the formation of a transient, unstable six-carbon intermediate known as 2'-carboxy-3-keto-D-arabinitol 1,5-bisphosphate (CKABP). wikipedia.org This intermediate is then hydrated to form a gem-diol, which is subsequently cleaved to yield two molecules of 3-phosphoglycerate (B1209933) (3-PGA). wikipedia.orgrcsb.org These 3-PGA molecules can then be utilized in various metabolic pathways, including the regeneration of RuBP and the synthesis of glucose. wikipedia.org
Oxygenation: Alternatively, the enediol intermediate can react with molecular oxygen. youtube.com This reaction produces a hydroperoxide intermediate which, after a series of steps, is cleaved into one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510). youtube.comanu.edu.au The 2-phosphoglycolate enters the photorespiratory pathway, a process that is considered wasteful as it consumes energy and releases previously fixed carbon. youtube.com
The balance between the carboxylase and oxygenase activities of RuBisCO is influenced by the relative concentrations of CO₂ and O₂, as well as other factors like temperature and pH. youtube.com
Active Site Architecture and D-ribulose 1,5-bisphosphate Binding
The active site of RuBisCO is located on the large subunits of the enzyme complex. wikipedia.org The binding of RuBP and the subsequent catalytic reactions are orchestrated by a complex interplay of amino acid residues and a crucial Mg²⁺ ion. The binding of the activator CO₂ to a specific lysine (B10760008) residue (carbamylation) is a prerequisite for Mg²⁺ binding, which in turn is necessary for tight RuBP binding and catalytic activity. wikipedia.orgmdpi.com
Upon activation and binding of the reaction intermediate analog 2-carboxyarabinitol 1,5-bisphosphate (CABP), significant conformational changes occur within the RuBisCO active site. nih.govnih.gov Several loops near the active-site entrance undergo a disorder-to-order transition, effectively shielding the catalytic site from the solvent. nih.govnih.gov This structural rearrangement, which includes a notable movement of "loop 6," contributes to the extremely tight binding of the intermediate and is crucial for the catalytic process. nih.gov The active site contains several key residues that interact with RuBP, and the Mg²⁺ ion plays a vital role in orienting the substrate and stabilizing the charged intermediates formed during catalysis. youtube.com
Mechanistic Studies of Phosphoribulokinase Catalysis
Phosphoribulokinase (PRK) is another essential enzyme in the CBB cycle, responsible for the regeneration of RuBP. wikipedia.org It catalyzes the transfer of a phosphate (B84403) group from ATP to D-ribulose 5-phosphate (Ru5P). wikipedia.orgnih.gov
ATP-dependent Phosphorylation of D-ribulose 5-phosphate
The primary function of PRK is to catalyze the phosphorylation of Ru5P at the C1 hydroxyl group, using ATP as the phosphate donor, to produce D-ribulose 1,5-bisphosphate and ADP. wikipedia.orgnih.gov This reaction is a key regulatory point in the CBB cycle. wikipedia.org The catalytic mechanism involves a direct transfer of the γ-phosphoryl group from ATP to Ru5P. wikiwand.com This is supported by the observation that the stereochemistry at the phosphorus atom is inverted during the reaction, which rules out a mechanism involving a phosphoryl-enzyme intermediate. wikiwand.com The reaction is dependent on the presence of a divalent metal cation, typically Mg²⁺, which is believed to play a role in coordinating the ATP molecule in the active site. wikipedia.org
Substrate Binding and Conformational Changes
Studies on PRK from various organisms have provided insights into its substrate binding and catalytic mechanism. While the exact order of substrate binding (ATP and Ru5P) may vary between different organisms, some studies suggest a sequential mechanism where ATP binds first. nih.govwikiwand.com The binding of ATP is proposed to induce a conformational change in the enzyme, which may serve to protect the ATP from hydrolysis and facilitate the subsequent binding of Ru5P. nih.gov
The active site of PRK contains specific residues that are crucial for binding both ATP and Ru5P. wikipedia.orgnih.gov Mutagenesis studies have identified key amino acids involved in catalysis, with some acting as a catalytic base to deprotonate the hydroxyl group of Ru5P, thereby activating it for nucleophilic attack on the ATP. wikipedia.org The structure of PRK reveals a nucleotide-binding domain, and conformational changes upon substrate binding are thought to be important for bringing the substrates into the correct orientation for the phosphorylation reaction to occur. nih.govnih.gov
Evolutionary Aspects of D Ribulose 1,5 Bisphosphate Metabolism
Co-evolution of RuBisCO and D-ribulose 1,5-bisphosphate Metabolism
The relationship between RuBisCO and its substrate, RuBP, is a classic example of co-evolution, where changes in the enzyme have been driven by and have, in turn, influenced the metabolism of this crucial sugar phosphate (B84403).
Adaptation to Changing Atmospheric Conditions (CO2/O2 Ratio)
The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) originated approximately 3 billion years ago in an atmosphere rich in carbon dioxide (CO2) and with very little oxygen (O2). nih.gov Under these conditions, the enzyme's primary function was to catalyze the carboxylation of RuBP, a key step in carbon fixation. nih.govbiorxiv.org However, with the advent of oxygenic photosynthesis by cyanobacteria around 2.4 billion years ago, atmospheric O2 levels began to rise, while CO2 concentrations started to decline. nih.govencyclopedia.pub
This shift in the atmospheric CO2/O2 ratio presented a significant challenge for RuBisCO. The enzyme can also catalyze a competing reaction with O2, known as oxygenation, which leads to the production of phosphoglycolate and the loss of fixed carbon through a process called photorespiration. nih.govbiorxiv.org This "error" in catalysis is a consequence of RuBisCO's evolutionary origins in an anoxic world. nih.gov
The following table summarizes the key atmospheric changes and the corresponding evolutionary responses of RuBisCO:
| Geological Eon | Approximate Timeframe | Atmospheric Conditions | Key Evolutionary Developments in RuBisCO |
| Archean | ~3 billion years ago | High CO2, low O2 | Evolution of RuBisCO with a primary carboxylase function. nih.gov |
| Proterozoic | ~2.4 billion years ago | Rise of O2 (Great Oxidation Event), declining CO2 | Increased selective pressure for CO2/O2 discrimination. nih.govencyclopedia.pub |
| Phanerozoic | Last ~540 million years | Further decline in CO2 and stabilization of O2 levels | Continuous selection for higher CO2 specificity and catalytic efficiency in land plants. nih.govresearchgate.net |
Evolutionary Strategies for Optimizing D-ribulose 1,5-bisphosphate Utilization
To counteract the inefficiencies of RuBisCO in the current atmosphere, various organisms have evolved strategies to optimize the utilization of RuBP.
Carbon Concentrating Mechanisms (C4 and CAM Photosynthesis)
A significant evolutionary innovation in plants has been the development of carbon concentrating mechanisms (CCMs) to increase the CO2 concentration around RuBisCO, thereby enhancing carboxylation and reducing photorespiration. uchicago.educambridge.org The two main types of CCMs in terrestrial plants are C4 and Crassulacean Acid Metabolism (CAM) photosynthesis.
C4 Photosynthesis: In C4 plants, CO2 is initially fixed in mesophyll cells by the enzyme phosphoenolpyruvate (B93156) carboxylase (PEP carboxylase), which has a high affinity for bicarbonate and is not inhibited by O2. wikipedia.org This forms a four-carbon acid, which is then transported to specialized bundle sheath cells where it is decarboxylated, releasing CO2 at a high concentration around RuBisCO. miamioh.eduoup.com This spatial separation of initial CO2 fixation and the Calvin cycle effectively "pumps" CO2 to RuBisCO. C4 photosynthesis is thought to have evolved in response to decreasing atmospheric CO2 levels and is particularly advantageous in warm, high-light environments. uchicago.eduoup.com
CAM Photosynthesis: CAM plants, often found in arid environments, utilize a temporal separation of CO2 fixation. uchicago.edu They open their stomata at night to fix CO2 into organic acids, which are stored in vacuoles. During the day, with stomata closed to conserve water, these acids are broken down, releasing CO2 for fixation by RuBisCO in the Calvin cycle. miamioh.edu
Both C4 and CAM pathways are evolutionary strategies to overcome the limitations of RuBisCO by ensuring it operates in a CO2-rich internal environment, thus optimizing the use of RuBP for carboxylation. uchicago.edunih.gov
Role of D-ribulose 1,5-bisphosphate in Ancient Metabolic Pathways (e.g., Archaeal AMP Metabolism)
Intriguingly, the role of RuBP and RuBisCO is not limited to carbon fixation. In some archaea, which possess the ancient Form III RuBisCO, these molecules are part of a novel metabolic pathway for the salvage of purines. nih.govnih.gov In the hyperthermophilic archaeon Thermococcus kodakarensis, adenosine (B11128) monophosphate (AMP) is converted to RuBP through the action of two enzymes: AMP phosphorylase and ribose-1,5-bisphosphate isomerase. nih.govnih.gov The resulting RuBP is then cleaved by RuBisCO. This pathway allows the organism to utilize the ribose moiety of AMP for central carbon metabolism. nih.gov
This discovery suggests that the original function of RuBisCO and its substrate RuBP may have been in a non-autotrophic context, possibly related to nucleotide metabolism, before the evolution of the Calvin-Benson-Bassham cycle for CO2 fixation. nih.gov In some methanogenic archaea, an alternative pathway for RuBP synthesis from 5-phospho-D-ribose-1-pyrophosphate (PRPP) has been identified, further highlighting the diverse metabolic roles of RuBP in ancient lineages. asm.org
Phylogenetic Diversity of D-ribulose 1,5-bisphosphate Metabolizing Enzymes
The enzymes involved in the metabolism of RuBP, particularly those of the Calvin-Benson cycle, exhibit significant phylogenetic diversity.
The key enzymes responsible for the regeneration of RuBP in the Calvin cycle are phosphoribulokinase (PRK) and ribulose-5-phosphate 3-epimerase . PRK catalyzes the ATP-dependent phosphorylation of ribulose-5-phosphate to form RuBP. wikipedia.org Phylogenetic analyses of PRK sequences show a clear separation between Bacteria and Archaea, with cyanobacterial and eukaryotic PRKs forming a distinct clade that appears to have emerged from the archaeal lineage. pnas.org The evolutionary history of PRK in algae is complex, with evidence of lateral gene transfer events. For instance, the PRK genes in complex algae with red plastids appear to have a "green" algal origin, suggesting a single secondary endosymbiosis event followed by a lateral gene transfer. nih.gov The structure of the PRK holoenzyme also varies across different phylogenetic groups, from homodimers in terrestrial plants to hexameric or octameric forms in bacteria. nih.gov
The phylogenetic diversity of RuBisCO itself is well-established, with the different forms (I, II, III, and IV) and their subtypes reflecting a long and complex evolutionary history across the domains of life. nih.govasm.orgasm.org The large subunit of RuBisCO (encoded by the rbcL gene) is a widely used marker for phylogenetic studies in plants and other photosynthetic organisms. wikipedia.org The evolutionary relationships between the RuBisCOs from different organisms, including those from deep-sea microbes, provide insights into the distribution and evolution of carbon fixation pathways in diverse environments. nih.govasm.org
Advanced Methodologies for D Ribulose 1,5 Bisphosphate Research
Quantitative Analysis of D-ribulose 1,5-bisphosphate in Biological Samples
Accurate quantification of RuBP is fundamental to understanding its role in photosynthesis and photorespiration. Various methods have been developed to measure its concentration in complex biological samples, such as plant leaf extracts and microbial cultures.
Spectroscopic and chromatographic methods offer high sensitivity and specificity for the detection and quantification of RuBP. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying sugar phosphates, including RuBP. mdpi.com Coupled with detectors like UV or mass spectrometry (MS), HPLC allows for the resolution of RuBP from other closely related compounds. mdpi.commdpi.com For instance, HPLC with UV detection has been a cornerstone in the analysis of phenolic phytochemicals and can be adapted for RuBP analysis. mdpi.com A rapid method for purifying Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) using Fast Protein Liquid Chromatography (FPLC) has been described, which can be adapted for the analysis of its substrate, RuBP. nih.gov
Thin-layer chromatography (TLC) provides a simpler, nonradioactive assay method for determining RuBisCO activity by separating 3-phosphoglycerate (B1209933) (3-PGA) from RuBP, allowing for the quantification of the latter. nih.gov Spectrophotometric assays are also common, often coupled with enzymatic reactions that lead to a change in absorbance. researchgate.net For example, the oxidation of NADH, which can be monitored at 340 nm, is linked to the consumption of RuBP by RuBisCO. researchgate.netnih.gov
Table 1: Comparison of Chromatographic and Spectroscopic Techniques for RuBP Analysis
| Technique | Principle | Advantages | Common Detector |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy. | UV-Vis, Mass Spectrometry (MS) |
| Fast Protein Liquid Chromatography (FPLC) | Ion-exchange chromatography to separate molecules based on charge. | Rapid purification and analysis. | UV |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a solid support. | Simple, cost-effective, non-radioactive option. | Visualization under UV light or with staining reagents. |
| Spectrophotometry | Measurement of light absorbance by a sample at a specific wavelength. | High-throughput, can be coupled to enzymatic assays. | Spectrophotometer |
Radiometric assays have historically been a sensitive method for quantifying RuBP. These assays often involve the use of radioactively labeled substrates, such as 14CO2, to trace the incorporation of carbon into products of the RuBisCO reaction. nih.gov The amount of RuBP can then be inferred from the amount of radiolabeled product formed. nih.govwikipedia.org
Enzymatic assays provide an alternative, often non-radioactive, method for RuBP quantification. These assays typically use RuBisCO to convert RuBP to 3-PGA, which is then measured through a series of coupled enzymatic reactions. nih.govresearchgate.net For instance, the conversion of 3-PGA can be linked to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. researchgate.netnih.gov The EnzChek Phosphate (B84403) Assay Kit provides a spectrophotometric method to continuously measure the inorganic phosphate released during the ATPase activity of RuBisCO activase, which can be indirectly related to RuBP levels. nih.gov
Table 2: Key Features of Radiometric and Enzymatic Assays for RuBP
| Assay Type | Principle | Key Reagents | Measurement |
|---|---|---|---|
| Radiometric Assay | Tracing the incorporation of a radiolabel from a substrate into a product. | H14CO3-, RuBP | Scintillation counting of radiolabeled product. |
| Coupled Enzymatic Assay | Linking the RuBisCO reaction to a subsequent enzymatic reaction that produces a measurable signal. | RuBisCO, ATP, NADH, coupling enzymes | Spectrophotometric measurement of NADH oxidation at 340 nm. |
Isotopic Labeling and Flux Analysis
Isotopic labeling is a powerful tool for investigating the dynamics of metabolic pathways. By supplying organisms with substrates enriched in stable isotopes like 13C or 18O, researchers can trace the flow of atoms through metabolic networks, a technique known as metabolic flux analysis (MFA). nih.govnih.gov
The turnover of the RuBP pool is a critical parameter in understanding the efficiency of carbon fixation. Isotopically nonstationary 13C metabolic flux analysis (INST-MFA) is a sophisticated technique used to map carbon fluxes in autotrophic organisms. pnas.org By providing 13CO2 and monitoring the time-dependent incorporation of 13C into intermediates of the CBB cycle, including RuBP, researchers can estimate the rates of synthesis and consumption of these metabolites. pnas.orgnih.gov Theoretical calculations suggest that the RuBP pool can have a very rapid turnover time, on the order of seconds. nih.gov
Studies using 18O have been instrumental in elucidating the mechanism of the oxygenase reaction of RuBisCO. nih.gov By using 18O-labeled water or molecular oxygen, it is possible to trace the origin of the oxygen atoms in the products of the oxygenase reaction, phosphoglycolate and 3-PGA. These experiments have provided evidence that molecular oxygen directly attacks the enediol intermediate of RuBP. nih.gov The combination of 13C and 18O labeling provides a comprehensive picture of the dual carboxylase and oxygenase functions of RuBisCO and their impact on RuBP turnover.
Structural Biology Approaches to D-ribulose 1,5-bisphosphate-Enzyme Complexes
Understanding the interaction between RuBP and the enzymes that metabolize it, primarily RuBisCO, is crucial for comprehending the catalytic mechanism and for efforts to engineer a more efficient enzyme. X-ray crystallography has been the principal technique for determining the three-dimensional structures of RuBisCO from various organisms. nih.govresearchgate.netnih.gov
The crystal structure of spinach RuBisCO in a complex with a transition-state analog of the carboxylation reaction, 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP), has provided invaluable insights into the architecture of the active site. nih.govnih.gov These studies have revealed that the active sites are located in the large subunits of the enzyme. wikipedia.org The binding of the activator CO2 and a magnesium ion (Mg2+) is essential for creating the catalytically competent active site. nih.govwikipedia.org The structure with the bound inhibitor reveals how the enzyme recognizes its substrate, RuBP, and stabilizes the transition state of the carboxylation reaction. A significant conformational change, involving the movement of a "loop 6" and the ordering of several other loops, occurs upon activation and substrate binding, effectively shielding the active site from the solvent. nih.gov
Mutagenesis and Genetic Engineering for Probing D-ribulose 1,5-bisphosphate Metabolism
Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the structure and function of enzymes involved in RuBP metabolism. nih.gov By changing specific amino acids in RuBisCO, for example, researchers can assess their importance for substrate binding, catalysis, and the discrimination between CO2 and O2. nih.govnih.gov
Studies on RuBisCO from Rhodospirillum rubrum have identified essential catalytic residues through mutagenesis. nih.gov For instance, the replacement of lysine (B10760008) 166 demonstrated its critical role in the catalytic mechanism. nih.gov Similarly, mutations in the small subunit of RuBisCO have been used to study its role in enzyme assembly and stability. nih.gov Genetic engineering approaches have also been employed to express RuBisCO genes from different organisms in host systems like E. coli, facilitating the production of sufficient quantities of the enzyme for structural and functional studies. nih.gov These molecular techniques are indispensable for dissecting the complexities of RuBP metabolism and for guiding efforts to improve photosynthetic efficiency.
Interconnections of D Ribulose 1,5 Bisphosphate with Other Metabolic Pathways
Integration with the Oxidative Pentose (B10789219) Phosphate (B84403) Pathway
The Calvin cycle and the oxidative pentose phosphate pathway (OPPP) are two fundamental metabolic routes that are closely intertwined, sharing several intermediates and enzymes, yet operating with distinct physiological purposes. vaia.comnih.gov The OPPP primarily functions to produce NADPH and precursors for nucleotide biosynthesis, while the Calvin cycle utilizes ATP and NADPH to fix atmospheric carbon dioxide into organic molecules. vaia.comwikipedia.org
The two pathways are effectively mirror images in terms of carbon flow. The non-oxidative phase of the OPPP converts pentose phosphates into intermediates of glycolysis, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. nih.govkhanacademy.org Conversely, the regenerative phase of the Calvin cycle utilizes these same intermediates to synthesize RuBP. uwec.eduwikipedia.org This shared pool of intermediates allows for metabolic flexibility, enabling the cell to balance the demands for carbon fixation, biosynthesis, and energy production.
Recent research has highlighted the existence of OPPP shunts that operate in photosynthesizing cells, both in the cytosol and potentially in the stroma under stress conditions. researchgate.netmdpi.comnih.gov These shunts can bypass certain reactions of the Calvin cycle, providing an alternative route for glucose 6-phosphate metabolism and influencing the labeling patterns of photosynthetic intermediates. researchgate.netnih.gov This integration ensures a dynamic regulation of carbon flux between anabolic and catabolic processes.
Links to Nitrogen Assimilation in Photorespiration
Photorespiration, initiated by the oxygenase activity of RuBisCO on RuBP, is a metabolic process that is tightly linked to nitrogen assimilation in photosynthetic organisms. nih.govwikipedia.orgbioone.org When RuBisCO fixes oxygen instead of carbon dioxide, it produces one molecule of 3-phosphoglycerate (B1209933) and one molecule of 2-phosphoglycolate (B1263510). bioone.orgnih.gov The subsequent metabolism of 2-phosphoglycolate in the photorespiratory pathway involves a series of reactions that span the chloroplast, peroxisome, and mitochondrion. wikipedia.org
A key step in this pathway is the conversion of two molecules of glycine (B1666218) to one molecule of serine in the mitochondria, a reaction that releases a molecule of carbon dioxide and a molecule of ammonia (B1221849) (NH₃). wikipedia.orgyoutube.com This ammonia must be re-assimilated to prevent its toxic accumulation and to conserve nitrogen, a crucial nutrient for plant growth. wikipedia.org The re-assimilation of this photorespiratory ammonia occurs in the chloroplast via the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle, the same pathway responsible for assimilating primary nitrate-derived ammonia. nih.gov
The photorespiratory nitrogen cycle can account for a significant portion of the total nitrogen flux in a leaf, often exceeding the rate of primary nitrogen assimilation. nih.gov This highlights the critical role of the RuBP oxygenation reaction in driving a major pathway of nitrogen recycling within the plant cell. Furthermore, the photorespiratory pathway provides glycine, a precursor for the synthesis of glutathione, an important antioxidant involved in stress protection. nih.gov
D-ribulose 1,5-bisphosphate as a Metabolic Signal
The concentration of D-ribulose 1,5-bisphosphate in the chloroplast stroma serves as a critical metabolic signal that modulates the activity of RuBisCO. The activation state of RuBisCO is dependent on the carbamylation of a specific lysine (B10760008) residue in its active site, a process that is influenced by the binding of RuBP. portlandpress.comnih.gov When RuBP binds to the uncarbamylated form of RuBisCO, it creates a stable, inactive complex. nih.govnih.gov
Formation and Metabolism of D-ribulose 1,5-bisphosphate Analogues and Inhibitors
The regulation of RuBisCO activity is further refined by the presence of naturally occurring analogues and inhibitors of RuBP. These molecules often have structures that mimic the transition state of the carboxylation reaction, allowing them to bind tightly to the active site of RuBisCO and modulate its activity. pnas.orgportlandpress.com
| Inhibitor/Analogue | Precursor/Origin | Enzyme(s) Involved in Formation/Metabolism | Primary Effect on RuBisCO |
| 2-Carboxy-D-arabinitol 1-phosphate (CA1P) | Fructose 1,6-bisphosphate pnas.org | CA1P phosphatase portlandpress.comnih.govwikipedia.org | Binds to the carbamylated active site, inhibiting activity, particularly in low light or darkness. pnas.orgoup.com |
| Xylulose 1,5-bisphosphate (XuBP) | "Misfire" product of RuBisCO catalysis portlandpress.comresearchgate.net | XuBP phosphatase nih.govresearchgate.net | Binds to and inhibits the decarbamylated form of RuBisCO. nih.govoup.com |
| 2-Carboxy-D-arabinitol 1,5-bisphosphate (CABP) | Synthetic analogue | Not applicable in vivo | A potent, tightly binding inhibitor used in research to study the RuBisCO active site. portlandpress.comnih.govnih.gov |
2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a potent nocturnal inhibitor of RuBisCO found in many plant species. pnas.orgoup.com Its synthesis is linked to the Calvin cycle, with evidence pointing to fructose 1,6-bisphosphate as a precursor. pnas.org During the day, or under high light conditions, CA1P is removed from the RuBisCO active site by RuBisCO activase and subsequently dephosphorylated by a specific CA1P phosphatase, rendering it non-inhibitory. pnas.orgwikipedia.orgnih.gov
Xylulose 1,5-bisphosphate (XuBP) is another inhibitory sugar phosphate that is produced as a "misfire" product of RuBisCO's own catalytic activity. portlandpress.comresearchgate.net Unlike CA1P, which binds to the activated (carbamylated) form of RuBisCO, XuBP has a high affinity for the inactive (decarbamylated) form. nih.govoup.com The accumulation of XuBP can therefore lock RuBisCO in an inactive state. Specialized phosphatases, known as XuBP phosphatases, are responsible for the detoxification of XuBP, converting it to a non-inhibitory form. nih.govresearchgate.net The presence and activity of these inhibitors and their corresponding metabolic enzymes add another layer of complexity to the regulation of carbon fixation in response to changing environmental conditions.
Future Research Directions and Biotechnological Applications
Engineering D-ribulose 1,5-bisphosphate Metabolism for Enhanced Carbon Fixation Efficiency
A primary objective in plant biotechnology is to increase crop yield by improving the efficiency of carbon fixation. The metabolism of RuBP is a key target for these engineering efforts. While much attention has been given to the primary carboxylating enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), there is a growing recognition that the regeneration of its substrate, RuBP, can also be a significant limiting factor for photosynthesis. frontiersin.orgnih.gov
Research in this area is exploring several strategies:
Optimizing the Calvin-Benson-Bassham (CBB) Cycle: The CBB cycle involves eleven enzymes that work in concert to regenerate RuBP. frontiersin.orgnih.gov Modeling studies and experimental evidence have indicated that the efficiency of this cycle is not solely dependent on RuBisCO but is also co-limited by the rate of RuBP regeneration. frontiersin.org Future engineering strategies will likely focus on a multidisciplinary approach, combining biochemical and structural studies with quantitative analysis of metabolic profiles to identify and overcome bottlenecks in the RuBP regeneration pathway. nih.gov The introduction of improved or novel enzymes through synthetic biology is a promising avenue to enhance the metabolic flux of the CBB cycle. nih.gov
Targeting Specific Enzymes in RuBP Regeneration: The final three enzymatic steps in RuBP regeneration are catalyzed by ribose-5-phosphate (B1218738) isomerase (RPI), ribulose-5-phosphate 3-epimerase (RPE), and phosphoribulokinase (PRK). frontiersin.orgnih.gov Detailed biochemical analyses of these enzymes have revealed that their kinetic properties may be suboptimal. nih.gov For instance, the direction of the reaction catalyzed by RPI is highly dependent on substrate concentrations, and there are significant discrepancies in the reported kinetic properties of plant RPE. nih.gov Rational enzyme engineering to improve the catalytic proficiency and substrate affinity of these enzymes could lead to a more efficient CBB cycle and, consequently, enhanced photosynthetic carbon fixation. nih.gov
Resolving Bottlenecks in RuBP Regeneration under Changing Climates: Climate change presents additional challenges to photosynthetic efficiency. Models have identified several of the 11 reactions in the CBB cycle as limiting steps that are negatively impacted by environmental stress. illinois.edu Research teams are actively working to resolve these bottlenecks in RuBP regeneration to improve the efficiency of sugar production and ultimately increase crop productivity under these changing conditions. illinois.edu
Computational Modeling and Systems Biology of D-ribulose 1,5-bisphosphate Dynamics
The intricate and dynamic nature of RuBP metabolism necessitates the use of computational modeling and systems biology approaches to gain a deeper understanding. These tools allow researchers to simulate the complex interactions within the CBB cycle and predict the outcomes of genetic or environmental perturbations.
Q & A
Basic Research Questions
Q. How does RuBisCO's dual carboxylase/oxygenase activity influence experimental design in studying D-ribulose 1,5-bisphosphate metabolism?
- Methodological Answer : To isolate carboxylase activity, experiments often use radiolabeled CO₂ (e.g., ¹⁴CO₂) under controlled O₂-free conditions, while oxygenase activity is studied by introducing ¹⁸O₂. Buffering systems (e.g., Tris-HCl) and temperature controls (25–30°C) stabilize enzyme kinetics. Competitive inhibition studies with substrate analogs (e.g., 2-carboxyarabinitol 1,5-bisphosphate) can further dissect active-site interactions .
Q. What are the standard protocols for quantifying RuBisCO activation state and activity in vitro?
- Methodological Answer : The NADH-linked microtiter plate assay measures RuBisCO activity by coupling 3-phosphoglycerate production to NADH oxidation. Key steps include:
- Pre-activating RuBisCO with 10 mM Mg²⁺ and 20 mM NaHCO₃ for 10 minutes.
- Adding 0.5 mM RuBP to initiate the reaction.
- Including protease inhibitors (e.g., P9599) to prevent enzyme degradation .
Q. How do light/dark cycles affect RuBisCO activation in plants, and how can this be experimentally modeled?
- Methodological Answer : Dark-adapted plants show decarbamylated RuBisCO due to low stromal Mg²⁺ and pH. Experimental protocols involve:
- Exposing plants to controlled light regimes (e.g., 12h/12h cycles).
- Rapidly freezing leaf samples in liquid N₂ to preserve activation states.
- Quantifying carbamylation status via LC-MS or thioredoxin-linked assays .
Advanced Research Questions
Q. What structural insights into D-ribulose 1,5-bisphosphate binding to RuBisCO have been gained from X-ray crystallography?
- Methodological Answer : High-resolution (≤2.0 Å) X-ray structures (e.g., Pisum sativum RuBisCO, PDB: 4HHH) reveal:
- RuBP binds via hydrogen bonds to Lys-175 and Asp-203 in the large subunit.
- Conformational changes in the "open-closed" transition of the active site during catalysis.
- Mutagenesis studies (e.g., Lys-175→Ala) combined with kinetic assays validate residue roles .
Q. How can contradictions in reported RuBisCO catalytic efficiencies under varying CO₂/O₂ ratios be resolved?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., non-physiological O₂ levels). Robust strategies include:
- Using membrane-inlet mass spectrometry (MIMS) to measure real-time CO₂/O₂ exchange.
- Normalizing data to RuBisCO activation state (via carbamylation quantification).
- Cross-validating with in vivo gas-exchange measurements under controlled environments .
Q. What experimental approaches elucidate the role of post-translational modifications (PTMs) in RuBisCO regulation?
- Methodological Answer :
- Oxidative Modifications : Use redox-sensitive fluorescent probes (e.g., roGFP2) to detect disulfide bond formation (Cys-247) under oxidative stress .
- Ubiquitination : Immunoprecipitation with anti-ubiquitin antibodies followed by MS/MS identifies degradation signals.
- Phosphorylation : Radiolabeled ATP assays combined with Phos-tag™ gels map kinase-dependent modifications .
Q. How can in vitro reconstitution of the Calvin cycle optimize D-ribulose 1,5-bisphosphate regeneration for metabolic studies?
- Methodological Answer : Key steps include:
- Co-purifying RuBisCO with phosphoribulokinase (PRK) to ensure substrate regeneration.
- Supplementing ATP-regenerating systems (e.g., creatine phosphate/creatine kinase).
- Monitoring RuBP levels via HPLC with UV detection (λ = 210 nm) .
Methodological Considerations for Data Interpretation
- Handling Enzyme Inactivation : Pre-incubate RuBisCO with 20 mM dithiothreitol (DTT) to reduce oxidative dimerization .
- Controlling Photorespiration : Use anaerobic chambers or glycolate oxidase inhibitors (e.g., HPMS) to suppress oxygenase activity .
- Validating Structural Models : Molecular dynamics simulations (e.g., GROMACS) paired with cryo-EM validate conformational transitions observed in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
